Borrecapine

描述

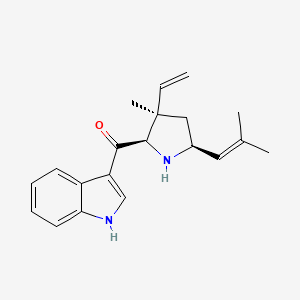

Structure

3D Structure

属性

CAS 编号 |

66408-14-8 |

|---|---|

分子式 |

C20H24N2O |

分子量 |

308.4 g/mol |

IUPAC 名称 |

[(2R,3R,5S)-3-ethenyl-3-methyl-5-(2-methylprop-1-enyl)pyrrolidin-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C20H24N2O/c1-5-20(4)11-14(10-13(2)3)22-19(20)18(23)16-12-21-17-9-7-6-8-15(16)17/h5-10,12,14,19,21-22H,1,11H2,2-4H3/t14-,19+,20+/m1/s1 |

InChI 键 |

ZSWYXBSEVUNDFU-UAOJZALGSA-N |

SMILES |

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C |

手性 SMILES |

CC(=C[C@@H]1C[C@]([C@@H](N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C |

规范 SMILES |

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of Borrecapine

Total Synthesis Approaches for Borrecapine

The complete laboratory synthesis of this compound has been a subject of significant research interest. Chemists have devised various routes to assemble this complex molecule from simpler, readily available starting materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool that allows chemists to deconstruct a target molecule into simpler precursors, revealing potential synthetic routes. A key retrosynthetic disconnection for this compound centers on a novel [4+1] heteroannulation reaction. This strategy envisages the formation of the core pyrroline ring system by the union of a four-atom component and a one-atom component. This disconnection simplifies the complex pyrrolidine (B122466) core of this compound into more manageable building blocks.

The forward execution of this strategy involves a key reaction between a β,γ-unsaturated oxime ester and a terminal alkyne, which ultimately forms the substituted 1-pyrroline (B1209420) ring, a central feature of the this compound structure.

Strategic Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of a complex molecule like this compound, the strategic use of protecting groups is crucial. Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. While specific details on the protecting group strategy employed in the published total synthesis of this compound are not extensively detailed in the available literature, general principles of protecting group chemistry would be applied.

| Functional Group | Potential Protecting Group |

| Amine (if present) | Boc (tert-butyloxycarbonyl), Cbz (Carboxybenzyl) |

| Hydroxyl (if present) | Silyl ethers (e.g., TBDMS), Benzyl ether |

| Carbonyl (if present) | Acetal, Ketal |

Stereoselective and Enantioselective Syntheses of this compound

The synthesis of this compound presents a stereochemical challenge due to the presence of multiple stereocenters. A successful total synthesis must therefore control the three-dimensional arrangement of atoms in the molecule. The first total synthesis of this compound is reported to be highly stereoselective. researchgate.net

A key step, the Alder-ene reaction of in situ generated 1,6-enynimines, proceeds with high stereoselectivity. researchgate.net This reaction establishes the relative stereochemistry of the substituents on the newly formed pyrroline ring. Mechanistic studies suggest that the selective transfer of an allylic hydrogen atom during this pericyclic reaction is responsible for the observed stereochemical outcome. researchgate.net

Achieving an enantioselective synthesis, which produces a single enantiomer of the target molecule, often requires the use of chiral catalysts or starting materials. While the initial reports highlight the diastereoselectivity of the synthesis, further details on the specific strategies employed to achieve enantiopure this compound are not extensively described in the currently available scientific literature.

Novel Catalytic Transformations Employed in this compound Synthesis

The total synthesis of this compound has leveraged novel catalytic transformations to efficiently construct the molecular framework. A standout example is the copper-catalyzed synthesis of polysubstituted 1-pyrrolines. researchgate.net This reaction, a formal [4+1] heteroannulation, utilizes a catalytic amount of copper(II) acetate (B1210297) in the presence of 2,2'-biquinoline. researchgate.net The copper catalyst facilitates the reaction between a β,γ-unsaturated oxime ester and a terminal alkyne to generate a 1,6-enynimine intermediate in situ. researchgate.net

This intermediate then undergoes a highly stereoselective Alder-ene reaction to furnish the 1-pyrroline ring system. researchgate.net This copper-catalyzed transformation is a pivotal and innovative step in the synthesis, enabling the construction of a key structural motif of this compound with high efficiency and stereocontrol.

Semisynthetic Routes to this compound Analogues

Information regarding semisynthetic routes to this compound analogues is not available in the reviewed scientific literature. Semisynthesis typically involves the chemical modification of a naturally occurring starting material that is structurally related to the target molecule. Should a readily available natural product with a similar core structure to this compound be identified, it could potentially serve as a starting point for the synthesis of new analogues.

Combinatorial Chemistry Approaches for this compound Derivatives

There is no information in the current scientific literature on the application of combinatorial chemistry approaches for the generation of this compound derivatives. Combinatorial chemistry is a powerful technique for rapidly creating large libraries of related compounds, which can then be screened for desired biological activities. The development of a robust synthetic route to the this compound core could, in principle, be adapted for combinatorial synthesis, allowing for the systematic variation of substituents around the molecular scaffold to explore the structure-activity relationships of this compound class.

Derivatization Strategies for Enhancing this compound Bioactivity (Preclinical)

The modification of a natural product's core structure is a common strategy in medicinal chemistry to improve its therapeutic properties. For this compound, derivatization strategies would likely focus on enhancing its affinity for biological targets and improving its metabolic stability, key considerations in preclinical development.

Without confirmed biological targets for this compound, any discussion of improving receptor affinity remains speculative. However, general principles of structure-activity relationship (SAR) studies for indole (B1671886) alkaloids can be applied. Key areas for modification on the this compound scaffold would likely include the indole nucleus, the pyrrolidine ring, and the side chains.

Potential modifications could involve:

Substitution on the Indole Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions on the indole ring could modulate electronic properties and hydrogen bonding potential, which may influence receptor binding.

Modification of the Side Chains: The vinyl and isobutenyl side chains offer opportunities for chemical manipulation. For instance, hydrogenation to the corresponding saturated analogues or introduction of polar functional groups could alter the lipophilicity and steric bulk, thereby affecting receptor interaction.

A hypothetical preclinical study might involve synthesizing a library of this compound analogues with systematic variations at these positions and then screening them against a panel of relevant biological targets to identify derivatives with enhanced affinity.

Table 1: Hypothetical this compound Analogues for Receptor Affinity Screening

| Compound ID | Modification | Rationale |

| BOR-001 | Saturation of vinyl group | Investigate the role of the double bond in receptor binding. |

| BOR-002 | 5-Bromoindole analogue | Explore the effect of a halogen substituent on binding affinity. |

| BOR-003 | N-Methylation of indole | Assess the importance of the indole N-H for hydrogen bonding. |

| BOR-004 | Hydroxylation of isobutenyl group | Introduce a polar group to potentially form new interactions. |

This table is illustrative and based on general medicinal chemistry principles for indole alkaloids.

The metabolic stability of a drug candidate is a critical factor in determining its pharmacokinetic profile. For monoterpene indole alkaloids, common metabolic pathways include oxidation, N-dealkylation, and glucuronidation. Strategies to enhance the metabolic stability of this compound in preclinical models would aim to block or slow down these processes.

Potential strategies include:

Introduction of Blocking Groups: Placing metabolically robust groups, such as fluorine atoms or a cyclopropyl ring, at positions susceptible to oxidation can prevent metabolic breakdown.

Isosteric Replacement: Replacing metabolically labile moieties with more stable isosteres can improve metabolic stability while retaining biological activity. For example, replacing a methyl group with a trifluoromethyl group.

Preclinical assessment of metabolic stability would typically involve incubating this compound and its derivatives with liver microsomes or hepatocytes from various species (e.g., mouse, rat, human) and monitoring the rate of disappearance of the parent compound over time.

Table 2: Potential Strategies to Enhance Metabolic Stability of this compound

| Strategy | Example Modification | Expected Outcome in Preclinical Models |

| Metabolic Blocking | Introduction of a fluorine atom on the indole ring. | Increased half-life in liver microsome assays. |

| Isosteric Replacement | Replacement of the vinyl group with a cyclopropyl group. | Reduced susceptibility to oxidative metabolism. |

| Conformational Restriction | Introduction of a methylene bridge to create a more rigid structure. | Decreased recognition by metabolic enzymes. |

This table presents general strategies and hypothetical outcomes based on studies of other indole alkaloids.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex natural products like this compound is a growing area of focus aimed at reducing the environmental impact of chemical processes. hilarispublisher.comhilarispublisher.compnas.orgsolubilityofthings.com While a specific "green" synthesis of this compound has not been reported, the known total synthesis provides a basis for considering where more environmentally benign methodologies could be applied.

The principles of green chemistry that could be relevant to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. hilarispublisher.com

For instance, in a reported total synthesis of this compound, several steps involve the use of traditional organic solvents and reagents. A green chemistry approach would seek to replace these with more sustainable options.

Table 3: Potential Green Chemistry Modifications to a this compound Synthetic Step

| Original Step | Potential Green Modification | Green Chemistry Principle Addressed |

| Use of chlorinated solvents (e.g., dichloromethane) | Replacement with a biosolvent (e.g., 2-methyltetrahydrofuran) | Use of Safer Solvents |

| Stoichiometric use of a reducing agent | Development of a catalytic hydrogenation step | Catalysis, Atom Economy |

| High-temperature reactions | Investigation of microwave-assisted or enzymatic reactions at lower temperatures | Energy Efficiency |

The development of a truly green synthesis of this compound would require a holistic approach, considering the entire lifecycle of the process, from starting materials to waste disposal. hilarispublisher.com

Molecular and Cellular Mechanisms of Action of Borrecapine

Identification and Validation of Molecular Targets for Borrecapine

Currently, there is no publicly available scientific literature that identifies or validates specific molecular targets for this compound. The single reported antiplasmodial activity has not yet been traced to a specific protein or molecular pathway. core.ac.uk The process of identifying the direct binding partners of a bioactive small molecule like this compound is a critical step in understanding its function and potential for therapeutic development.

While a range of target deconvolution methodologies exists, none have been specifically applied to this compound in published research. These methods are essential for elucidating the mechanism of action of phenotypically active compounds. Modern approaches are broadly categorized as label-based and label-free. Label-based strategies involve chemically modifying the compound of interest to include a reporter tag, while label-free methods, such as those utilizing mass spectrometry or genetic techniques like CRISPR/Cas9 screening, identify targets without altering the compound's structure. nih.gov The application of such techniques would be a necessary next step in this compound research.

There are no specific protein-ligand interaction studies for this compound documented in the scientific literature. Such studies, which often employ biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or computational docking simulations, are fundamental for characterizing the binding of a ligand to its protein target at an atomic level. scribd.comlibretexts.org These analyses provide crucial insights into binding affinity, specificity, and the conformational changes that lead to a biological response.

Beyond the observed antiplasmodial activity, specific data on the inhibition or activation of enzymes by this compound is not available. core.ac.uk Comprehensive enzymatic profiling is a key component of mechanistic studies, often revealing whether a compound acts as a competitive, noncompetitive, or uncompetitive inhibitor, which in turn sheds light on its mode of action. libretexts.org Without such studies, the biochemical basis for this compound's activity remains speculative.

Intracellular Signaling Pathways Modulated by this compound

There is currently no information in the scientific literature detailing the modulation of any intracellular signaling pathways by this compound. Understanding how a compound affects signaling networks is crucial, as these pathways regulate virtually all cellular processes.

No studies have been published that investigate the effects of this compound on kinase cascades. Protein kinases are central components of signaling pathways, and their dysregulation is implicated in numerous diseases. nih.govmdpi.commerckmillipore.commdpi.com Determining whether this compound inhibits or activates specific kinases or kinase families would be a critical area for future research.

The effect of this compound on the regulation of transcription factors has not been reported. Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating gene expression. libretexts.orgnih.govsavemyexams.comkhanacademy.orgnih.gov Any potential influence of this compound on these key regulatory proteins is currently unknown.

Second Messenger Systems Influenced by this compound

A thorough review of the available scientific literature indicates a significant gap in the understanding of how this compound interacts with intracellular signaling pathways. Currently, there are no specific studies detailing the influence of this compound on key second messenger systems. These systems, which include molecules like cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate, and diacylglycerol, are crucial for transducing extracellular signals into intracellular responses. scribd.comnih.gov The effect of this compound on the enzymes that synthesize these messengers, such as adenylyl cyclase, or on their downstream effectors, remains an uninvestigated area of its pharmacology. nih.gov

Subcellular Localization and Trafficking of this compound

The specific subcellular distribution and transport mechanisms of this compound within eukaryotic cells have not yet been elucidated in published research. researchgate.netresearchgate.net Studies to determine where the compound accumulates—for instance, in the nucleus, mitochondria, endoplasmic reticulum, or cytosol—are lacking. Consequently, the molecular machinery, such as specific transporters or trafficking pathways that may govern its movement into and within cells, remains unknown. nih.govnih.gov

Impact of this compound on Cellular Processes

While research on the pure compound is limited, studies on plant extracts containing this compound and on closely related molecules provide some insight into its potential biological activities.

Direct in vitro studies on the effect of isolated this compound on cell proliferation and apoptosis are not extensively documented. However, this compound is a known constituent of plants from the Borreria and Spermacoce genera, which have been investigated for their medicinal properties. nih.govphcogrev.com Extracts from these plants have demonstrated various biological activities, including antitumor effects. nih.gov For instance, an extract from the aerial parts of Borreria verticillata, which was found to contain this compound, showed moderate activity against Plasmodium falciparum but did not exhibit significant cytotoxic effects in the tested cell lines. researchgate.netpastic.gov.pk

In a study focused on the synthesis of various compounds, a synthesized juglone (B1673114) derivative, developed in a project that also achieved the total synthesis of this compound, displayed potent antiproliferative activity against HCT-15 human colorectal cancer cells. researcher.life This derivative was also shown to induce apoptosis, which may contribute to its selectivity for cancer cells over normal cell lines. researcher.life It is important to note that these findings are not directly on this compound itself but on a related synthetic compound or crude plant extracts.

Table 1: In Vitro Biological Activities of this compound-Containing Extracts and Related Compounds

| Substance | Cell Line(s) | Observed Effects | Reference(s) |

| Borreria verticillata Extract | Not specified | No significant cytotoxic effect; moderate anti-plasmodial activity. | researchgate.net, pastic.gov.pk |

| 5-benzyl juglone (synthetic derivative) | HCT-15 (colorectal), MCF-7 (breast) | Potent antiproliferative activity, induction of apoptosis. | researcher.life |

This table is interactive. Click on the headers to sort the data.

Information regarding the specific effects of this compound on cell cycle regulation is sparse. One study abstract mentions that in the process of evaluating synthesized compounds, including a derivative developed alongside the synthesis of this compound, cell cycle arrest was analyzed by flow cytometry. researcher.life The investigation indicated that a 5-benzyl juglone derivative could induce cell cycle arrest at the G0/G1 phase in HCT-15 cells. researcher.life However, detailed studies focusing exclusively on the impact of purified this compound on the cell cycle phases in various cell lines are not available in the current literature. scribd.comresearcher.life

A review of published scientific research reveals a lack of studies specifically investigating the impact of this compound on the cellular processes of migration and invasion. Standard in vitro methods to assess these phenomena, such as wound healing or scratch assays and transwell migration assays, have not been reported in the context of this compound treatment. nih.gov Therefore, whether this compound can inhibit or promote the migratory and invasive potential of cells, a key aspect in cancer metastasis, remains to be determined.

There is currently no available research data on the effects of this compound on autophagy or lysosomal pathways. Autophagy is a critical cellular degradation and recycling process, and its modulation can impact cell survival and death. nih.govnih.gov The lysosome is the primary organelle for this process. nih.govnih.gov Whether this compound induces or inhibits autophagy, or affects lysosomal function and biogenesis, has not been investigated in vitro.

Epigenetic Modulations Induced by this compound

Extensive searches of publicly available scientific literature and research databases have yielded no specific information regarding the epigenetic modulations induced by the chemical compound this compound. The following sections detail the lack of findings in the areas of histone modification and DNA methylation.

Histone Modification Profiles Altered by this compound

There is currently no scientific evidence to suggest that this compound alters histone modification profiles. Research into the biological activity of this compound has not yet extended to its potential effects on histone acetyltransferases (HATs) or histone deacetylases (HDACs), which are the enzymes responsible for adding or removing acetyl groups from histone proteins, a key mechanism in regulating gene expression. researchgate.netnih.govsigmaaldrich.comnih.govmedchemexpress.comrndsystems.com Consequently, no data is available to construct a table of histone modification profiles in response to this compound.

DNA Methylation Patterns in Response to this compound

Similarly, there is a lack of information on whether this compound influences DNA methylation patterns. DNA methylation, a critical epigenetic mechanism in gene silencing and regulation, is mediated by DNA methyltransferases (DNMTs). sigmaaldrich.comactivemotif.comnih.govplos.orgmdpi.com There are no published studies indicating that this compound acts as a DNA methyltransferase inhibitor or otherwise affects the methylation status of CpG islands in the genome. Therefore, no data can be presented on DNA methylation patterns in response to this compound.

Preclinical Biological Activity and Efficacy of Borrecapine

In Vitro Pharmacological Profiling of Borrecapine

The in vitro evaluation of this compound has provided initial insights into its biological activity, particularly its potential as an antiplasmodial agent.

Currently, there are no specific receptor binding or affinity characterization studies for this compound reported in the peer-reviewed scientific literature.

There is no available data from specific enzyme activity or inhibition assays for the compound this compound in the reviewed scientific literature.

Cell-based assays have been crucial in identifying the primary biological activity of this compound. Research has centered on its effects on parasitic protozoa.

An investigation into the chemical components of Borreria verticillata, a plant used in traditional medicine for treating various ailments including malaria, led to the isolation of this compound. nih.govphcogrev.comcore.ac.uk In this context, this compound was identified as an active component against the malaria parasite. core.ac.uk Specifically, this compound demonstrated antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum, exhibiting a 50% inhibitory concentration (IC50) value of 11.4 µM. core.ac.uk This finding marked the first report of biological activity for this specific natural alkaloid. core.ac.uk

The crude organic extract of Borreria verticillata, from which this compound was isolated, also underwent antiparasitic evaluation. The extract showed moderate activity against Plasmodium falciparum. pastic.gov.pk However, it was found to be completely inactive against other parasites such as Trypanosoma cruzi and Leishmania donovani. core.ac.uk Furthermore, the plant extract did not exhibit significant cytotoxic effects on Vero mammalian cells, suggesting a degree of selectivity for the parasite over mammalian cells. core.ac.uk

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | Parasite Strain | IC₅₀ (µM) |

|---|

Table 2: In Vitro Activity of Borreria verticillata Organic Extract

| Assay Type | Target Organism/Cell Line | Observed Activity |

|---|---|---|

| Antiplasmodial | Plasmodium falciparum | Moderate pastic.gov.pk |

| Antitrypanosomal | Trypanosoma cruzi | Inactive core.ac.uk |

| Antileishmanial | Leishmania donovani | Inactive core.ac.uk |

In Vivo Efficacy Studies of this compound in Animal Models of Disease

Despite promising in vitro results, the evaluation of this compound's efficacy in live animal models has not yet been reported.

There are no published studies detailing the in vivo efficacy of isolated this compound in any murine models of disease.

There is no available scientific literature on the assessment of this compound's efficacy in non-murine mammalian models.

Pharmacodynamic Assessments of this compound in Preclinical Settings

Detailed pharmacodynamic assessments of this compound in preclinical environments are not described in the available literature.

No studies have been published that investigate the direct target engagement of this compound in animal tissues. While the broader class of indole (B1671886) alkaloids is known to interact with various biological targets, the specific molecular targets of this compound have not been elucidated through in vivo studies. mdpi.com

Information regarding the dose-response relationships of this compound in preclinical efficacy models is not available. One study on an extract of Borreria verticillata, which contains this compound, showed moderate activity against Plasmodium falciparum in vitro, but this does not provide a dose-response curve for the purified compound in an animal model. researchgate.net

Comparative Efficacy of this compound with Reference Compounds in Preclinical Studies

There are no published preclinical studies that compare the efficacy of this compound with any reference or standard-of-care compounds. Such comparative studies are essential for understanding the potential therapeutic value of a new chemical entity, but this information is not available for this compound.

Combination Therapies Involving this compound in Preclinical Models

The scientific literature lacks any reports on preclinical studies evaluating this compound in combination with other therapeutic agents. Research into potential synergistic or additive effects of this compound with other compounds has not been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Borrecapine

Identification of Key Pharmacophores within Borrecapine

A pharmacophore represents the three-dimensional arrangement of essential molecular features responsible for a drug's biological activity. While dedicated pharmacophore modeling studies for this compound have not yet been published, an analysis of its recently corrected structure allows for the identification of potential key features. researchgate.netresearchgate.net

The core of this compound is a heavily substituted pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle. researchgate.netresearchgate.net This scaffold is prevalent in many biologically active compounds due to its ability to explore three-dimensional space effectively, its stereochemical complexity, and the non-planar, flexible nature of the ring. researchgate.net

Key structural and potential pharmacophoric features of this compound include:

A Tetrasubstituted Pyrrolidine Core: This central scaffold provides a rigid framework positioning the substituents in a specific spatial orientation.

A Quaternary Carbon Center: The presence of a quaternary carbon at the C3 position introduces significant steric bulk and locks the relative stereochemistry of the substituents at that position. researcher.life

An Indole (B1671886) Moiety: Specifically, a 3-methylindole (B30407) group is attached to the pyrrolidine ring. The indole nucleus is a well-known pharmacophore in medicinal chemistry, capable of participating in hydrogen bonding (N-H) and π-stacking interactions.

An Ethyl Group: This alkyl substituent contributes to the molecule's hydrophobicity.

A Methyl Group: Also contributing to the lipophilic character of the molecule.

Stereochemistry: this compound possesses multiple stereocenters. The precise spatial arrangement of each substituent is critical for its interaction with a biological target, a fact underscored by the recent correction of its relative configuration. researchgate.netresearchgate.net

These features collectively define the potential for hydrogen bonding, hydrophobic interactions, and specific steric engagements with a target protein, such as those within P. falciparum.

Systematic Structural Modifications and Their Impact on Bioactivity (Preclinical)

The total synthesis of this compound, notably through a copper-catalyzed [4+1] heteroannulation to form a 1-pyrroline (B1209420) intermediate, has opened the possibility of creating a variety of analogues for SAR studies. researchgate.netresearcher.life The synthetic route allows for the variation of substituents on the pyrrolidine core by using different starting materials.

Mechanistic studies for the synthesis have explored the compatibility of various functional groups, providing a roadmap for future analogue synthesis. researchgate.net For instance, the synthesis of the 1-pyrroline precursors has been shown to tolerate a wide range of substituents at positions that would correspond to the C2, C3, and C4 positions of the pyrrolidine ring in the final product.

While a library of this compound analogues has not yet been reported along with their biological evaluation, the synthetic methodology has been demonstrated with various building blocks. The table below summarizes the scope of substituents tolerated in the synthesis of the key 1-pyrroline intermediate, which are precursors for potential this compound analogues.

Table 1: Synthesized 1-Pyrroline Precursors for Potential this compound Analogues Data sourced from studies on the synthesis of 1-pyrrolines, which are intermediates in the total synthesis of this compound. researchgate.net

| Precursor Position | Substituent Type | Specific Examples Synthesized |

|---|---|---|

| C2 Substituent | Aromatic (Electron-Donating) | 4-Methoxyphenyl, 4-Methylphenyl |

| Aromatic (Electron-Withdrawing) | 4-Bromophenyl, 4-Chlorophenyl, 4-(Trifluoromethyl)phenyl | |

| Heteroaromatic | 2-Thienyl, 2-Furyl | |

| Alkyl/Alkenyl | Styryl, Propyl, Cyclohexyl, tert-Butyl | |

| C3/C4 Substituents | Alkyl | Methyl, Ethyl, Isopropyl |

| Aryl | Phenyl | |

| Cycloalkyl | Cyclopentyl, Cyclohexyl | |

| Alkyne Moiety | Aryl | Phenyl, 4-Methoxyphenyl, 4-Chlorophenyl |

The synthesis of these varied precursors demonstrates the chemical feasibility of generating a diverse library of this compound analogues for systematic SAR studies. However, at present, no preclinical data on the bioactivity of these potential analogues has been published.

Currently, there is no published data detailing the effects of specific substituents on the biological potency or selectivity of this compound. The single reported activity is for the natural product itself. core.ac.uk Future studies involving the synthesis and biological testing of the analogues described in section 5.2 are required to elucidate these relationships. Such studies would aim to determine whether electron-donating or electron-withdrawing groups on the aromatic rings, or variations in the size and lipophilicity of the alkyl groups, enhance or diminish its antiplasmodial activity.

The three-dimensional conformation of a molecule is crucial for its biological function. For this compound, this is particularly significant due to the recent reassignment of its relative stereochemistry. researchgate.netresearchgate.net The initially proposed structure would adopt a different low-energy conformation compared to the correct structure, leading to a flawed understanding of how it fits into a biological target's binding site.

The pyrrolidine ring is not planar and undergoes a rapid conformational change known as pseudorotation, which influences the spatial orientation of its substituents. researchgate.netresearchgate.net The specific stereochemistry of this compound, combined with the steric hindrance from its multiple substituents, will restrict the range of possible conformations. Computational studies could help to determine the preferred low-energy conformations of the correct this compound structure, providing insight into the bioactive conformation responsible for its antiplasmodial effects. Mechanistic studies on related synthetic reactions have utilized conformational analysis to explain stereochemical outcomes, a technique that could be applied to understand this compound's bioactivity. acs.org

Rational Design of this compound Analogues Based on SAR

Rational drug design involves creating new molecules with improved properties based on an understanding of their SAR and interaction with a biological target. While the foundational work for such a program on this compound is now in place—including a confirmed structure, a total synthesis route, and initial bioactivity data—no studies have yet been published on the rational design of this compound analogues. researcher.lifeepfl.ch

Future rational design efforts could involve:

Simplification: Creating simplified analogues to identify the minimal necessary pharmacophore.

Modification of the Indole Moiety: Replacing the indole with other aromatic or heteroaromatic systems to probe the importance of the N-H donor and π-system.

Stereochemical Exploration: Synthesizing other diastereomers of this compound to understand the optimal stereochemistry for activity.

Computational Approaches in this compound SAR Elucidation

Computational chemistry provides powerful tools for understanding SAR, designing new compounds, and predicting their properties. nih.gov To date, no specific computational studies focused on this compound have been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.

No QSAR models for this compound have been developed. The creation of a robust QSAR model would require a dataset of diverse this compound analogues with corresponding experimentally measured biological activities. Given that only the activity of the parent compound is known, there is currently insufficient data to build such a model. Once a library of analogues is synthesized and tested, QSAR could become a valuable tool in the optimization of this compound as a potential therapeutic lead. youtube.com

Research into the structure-activity relationship (SAR) and structure-property relationship (SPR) of the natural product this compound is still in its nascent stages. The foundation for such studies has been laid with the successful total synthesis of the molecule, which opens the door for the creation of various analogs to explore the impact of structural modifications on its biological activity and physicochemical properties. researchgate.netresearcher.life this compound, a 2,3,3,5-tetrasubstituted pyrrolidine, possesses multiple stereocenters and functional groups that can be systematically altered to probe their significance. researchgate.net

While comprehensive SAR and SPR studies on a series of purpose-synthesized this compound derivatives are not yet widely published, the existing literature on related pyrrolidine-containing compounds provides a general context for potential future research. researchgate.net For instance, studies on other bioactive pyrrolidine derivatives investigate the influence of steric factors and the substitution patterns on the pyrrolidine ring to understand their effects on biological activity. researchgate.net

The biological activity of this compound itself has been evaluated in some contexts. Isolated from Borreria verticillata, it has been identified as an indole alkaloid. researchgate.netresearchgate.net Studies have shown that this compound exhibits moderate activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net However, it was found to be inactive against Trypanosoma cruzi and Leishmania donovani. researchgate.net

Future SAR studies on this compound would likely involve the synthesis of analogs with modifications at key positions, such as:

Alterations to the substituents on the pyrrolidine ring.

Modification of the indole moiety.

Changes in the stereochemistry of the chiral centers.

These studies would be crucial in identifying the key pharmacophoric features of this compound responsible for its observed biological activities and for optimizing its potency and selectivity.

Similarly, SPR studies would focus on how these structural changes affect the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its development as a potential therapeutic agent.

Ligand-Based Drug Design Strategies for this compound

As of now, there is a notable absence of published research specifically detailing the application of ligand-based drug design strategies to this compound. Ligand-based drug design is a computational approach employed when the three-dimensional structure of the biological target is unknown. creative-biolabs.commdpi.com This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to this approach. frontiersin.org

A typical ligand-based design workflow for this compound, should a sufficient number of active analogs become available, would involve:

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of this compound and its active analogs that are responsible for their biological activity. creative-biolabs.comnih.gov This model could then be used as a 3D query to screen large compound libraries for novel scaffolds that match the pharmacophore and may possess similar activity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing a mathematical model that correlates the chemical structures of this compound analogs with their biological activities. frontiersin.org This model could then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The successful total synthesis of this compound provides the necessary chemical foundation to generate a dataset of analogs, which would be the first step in pursuing a ligand-based drug design campaign. researchgate.netresearcher.life

Fragment-Based Approaches in this compound Research

There is currently no available scientific literature describing the use of fragment-based drug discovery (FBDD) in the context of this compound. FBDD is a method for identifying lead compounds as part of the drug discovery process. azolifesciences.comgardp.org It involves screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly to a biological target. openaccessjournals.comnih.gov These initial fragment "hits" are then optimized and grown into more potent, drug-like molecules. openaccessjournals.comnih.gov

The application of FBDD to a target of this compound would necessitate the identification of its specific biological target. Once the target is known, a typical FBDD campaign would proceed as follows:

Fragment Screening : A library of fragments would be screened against the target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to identify binders. openaccessjournals.comnih.gov

Hit-to-Lead Optimization : The identified fragment hits would then be elaborated into more potent leads. This can be achieved through several strategies, including:

Fragment Growing : Extending the fragment to make additional interactions with the target's binding site. nih.gov

Fragment Merging : Combining two or more fragments that bind to adjacent sites to create a larger, more potent molecule. azolifesciences.com

Fragment Linking : Connecting two fragments that bind to distinct sites with a chemical linker. azolifesciences.com

Given that the specific molecular target of this compound is not yet well-defined in the public domain, the application of fragment-based approaches remains a prospective strategy for future research.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of Borrecapine

Absorption Studies of Borrecapine in Preclinical Models (In Vitro/In Vivo)

The absorption of a compound following administration is a critical determinant of its bioavailability. Preclinical studies typically employ a combination of in vitro, ex vivo, and in vivo models to predict how a compound like this compound would be absorbed in humans. srce.hr

Gastrointestinal Permeability Assessments (In Vitro/Ex Vivo)

To evaluate the potential oral absorption of a compound, its ability to cross the intestinal barrier is assessed using various models. researchgate.net

In Vitro Models:

Caco-2 Permeability Assay: This is a widely used model that utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) which, when cultured, differentiate to resemble the enterocytes of the small intestine. enamine.net This assay can provide information on passive diffusion and active transport mechanisms, including the potential for a compound to be a substrate for efflux transporters. enamine.netadmescope.com

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that assesses passive transcellular permeability across an artificial lipid-infused membrane. evotec.comnih.gov It is a high-throughput method often used in early drug discovery to rank compounds based on their passive diffusion characteristics. admescope.comevotec.com

Ex Vivo Models:

Everted Gut Sac Technique: This method uses a segment of the intestine from a preclinical species, such as a rat, which is turned inside out and filled with a buffer solution. The transport of the compound from the mucosal (outer) to the serosal (inner) side is measured. This model retains more of the physiological and anatomical features of the intestine compared to in vitro models. researchgate.net

No specific data from these assays for this compound are currently published.

Route of Administration Effects in Animal Models

Oral (PO): To assess oral bioavailability and the extent of absorption from the gastrointestinal tract.

Intravenous (IV): This route ensures 100% bioavailability and serves as a reference to determine the absolute bioavailability of other routes.

Subcutaneous (SC) or Intramuscular (IM): To evaluate absorption from these parenteral sites.

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) would be determined for each route. While studies have been conducted on other alkaloids from Borreria species, specific data for this compound is not available.

Distribution of this compound in Animal Tissues and Organs

Once absorbed, a compound distributes throughout the body. Understanding the extent and sites of distribution is crucial for assessing potential efficacy and toxicity.

Tissue Distribution Profiling (e.g., Brain Penetration, Organ Accumulation)

Tissue distribution studies are typically conducted in animal models, such as rats. nih.gov After administration of the compound, various tissues and organs (e.g., brain, liver, kidneys, lungs, heart, muscle) are collected at different time points. nih.gov The concentration of the compound in each tissue is then quantified to determine the extent of distribution and identify any potential sites of accumulation. nih.gov For compounds intended to act on the central nervous system, assessment of brain penetration is particularly important.

There are no published tissue distribution studies specifically for this compound.

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to exert a pharmacological effect. evotec.comwuxiapptec.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. evotec.com

The standard method for determining plasma protein binding is equilibrium dialysis . evotec.comsygnaturediscovery.com In this assay, a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment with buffer. domainex.co.uk At equilibrium, the concentration of the unbound compound is the same in both chambers, allowing for the calculation of the fraction unbound (fu). bioivt.com This can be performed using plasma from various species, including humans and preclinical models, to assess inter-species differences. sygnaturediscovery.com

Specific plasma protein binding data for this compound has not been reported in the scientific literature.

Metabolism of this compound in Preclinical Species

Metabolism, or biotransformation, is the process by which the body chemically modifies a compound, primarily in the liver. This process can lead to the formation of metabolites that may be more easily excreted. Understanding the metabolic pathways of a compound is essential for characterizing its clearance and identifying any potentially active or toxic metabolites. admescope.com

In preclinical studies, the metabolism of a compound is investigated using both in vitro and in vivo methods:

In Vitro Metabolism:

Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes, such as cytochrome P450s (CYPs). Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) can identify the primary metabolic pathways and potential species differences. srce.hr

Hepatocytes: Intact liver cells (hepatocytes) contain a broader range of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes. srce.hr

In Vivo Metabolite Profiling:

Following administration of the compound to an animal model, biological samples such as plasma, urine, and feces are collected to identify the metabolites formed in a living system. admescope.com

The stereochemistry of a chiral drug like this compound can influence its metabolism, with different enantiomers potentially being metabolized at different rates or through different pathways. wuxiapptec.com

Detailed metabolic pathways and the identity of any metabolites for this compound have not been documented in available research.

Identification of Metabolites

A thorough review of scientific databases and publications reveals a lack of specific studies focused on the identification of this compound metabolites. In typical drug metabolism studies, researchers would utilize preclinical models (e.g., rodents, canines) to identify how the parent compound is transformed in the body. This process often involves the administration of the compound and subsequent analysis of plasma, urine, and feces using advanced analytical techniques like mass spectrometry to detect and structure-elucidate metabolic products. Such data is crucial for understanding the compound's biological activity and potential for toxicity. However, for this compound, such metabolite identification studies are not currently available in the public domain.

Enzymatic Pathways Involved in this compound Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound have not been documented. Generally, drug metabolism is carried out by a host of enzymes, primarily the cytochrome P450 (CYP) superfamily for oxidation, and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) for conjugation. Determining which specific enzymes are involved is a key step in preclinical characterization, as it helps predict potential drug-drug interactions. Without experimental data from in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, the enzymatic pathways for this compound's metabolism remain speculative.

In Vitro Metabolic Stability in Hepatic Microsomes/Hepatocytes

There is no available data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes. These assays are standard preclinical tools used to estimate the intrinsic clearance of a compound, providing an early indication of how quickly it might be metabolized and cleared from the body. The results, typically presented as half-life (t½) and intrinsic clearance (CLint), are fundamental for predicting in vivo pharmacokinetic behavior. The absence of this data for this compound hinders a comprehensive understanding of its metabolic profile.

Excretion Pathways of this compound in Preclinical Models

Detailed information on the excretion pathways of this compound in preclinical models is not publicly available.

Similarly, there is no published information regarding the biliary excretion of this compound or the potential for enterohepatic recirculation. Investigating biliary excretion is important, especially for larger molecules, as it represents a significant route of elimination. Enterohepatic recirculation, if present, can have a substantial impact on a drug's pharmacokinetics, often leading to a longer half-life.

Pharmacokinetic Modeling and Simulation for this compound (Preclinical)

No specific preclinical pharmacokinetic models or simulations for this compound have been published. Pharmacokinetic modeling is a powerful tool used to describe and predict the concentration-time course of a drug in the body, aiding in the design of further studies and the translation of findings from preclinical species to humans. nih.govnih.gov The development of such models requires rich datasets from in vivo pharmacokinetic studies, which appear to be unavailable for this compound.

Population Pharmacokinetics in Animal Cohorts

Population pharmacokinetics (PopPK) offers a sophisticated approach to analyzing PK data from preclinical studies. researchgate.netnih.gov Unlike traditional methods that analyze data from each animal individually, PopPK modeling utilizes data from all subjects in a study simultaneously, employing non-linear mixed-effects modeling. semanticscholar.org This methodology is particularly advantageous in preclinical research, especially when working with small animals where sparse sampling (collecting a limited number of samples per animal) is often necessary to avoid physiological stress that could impact the experimental outcome. tandfonline.com

A hypothetical PopPK study for this compound would likely be conducted in rodent models, such as rats or mice, which are common in early drug development. nih.gov The study would aim to identify a structural pharmacokinetic model that best describes the concentration-time profile of this compound and to quantify both the typical values of PK parameters and the variability between individual animals (inter-individual variability). researchgate.netnih.gov

The general workflow for such a study would involve:

Model Development: Beginning with a basic structural model (e.g., one- or two-compartment model) to describe the general trend of this compound's concentration over time. researchgate.net

Variance Modeling: Defining the residual unidentified variability in the data. researchgate.net

Covariate Analysis: Investigating the influence of specific factors (covariates) such as body weight, age, or sex on the pharmacokinetic parameters of this compound. researchgate.net This helps in understanding the sources of variability in drug exposure.

Table 1: Hypothetical Population Pharmacokinetic Parameters of this compound in a Rat Model

| Parameter | Description | Typical Value (Hypothetical) | Inter-Individual Variability (%CV) |

| CL/F (L/hr/kg) | Apparent Clearance | 0.85 | 25% |

| V/F (L/kg) | Apparent Volume of Distribution | 15.2 | 30% |

| k_a (1/hr) | Absorption Rate Constant | 1.2 | 40% |

| t_1/2 (hr) | Elimination Half-life | 12.6 | - |

| F (%) | Bioavailability | 20 | - |

This table is interactive. You can sort the columns by clicking on the headers.

The hypothetical data suggest that this compound could be a compound with moderate clearance and a large volume of distribution, indicating extensive distribution into tissues. nih.govfrontiersin.org The relatively low bioavailability is a common challenge with natural product-based compounds. frontiersin.org

Prediction of Preclinical Exposure-Response Relationships

Understanding the relationship between the exposure to a drug (as measured by its concentration in plasma or at the target site) and its pharmacological effect (response) is a cornerstone of drug development. frontiersin.org For an antiparasitic agent like this compound, the response would typically be the inhibition of parasite growth or parasite killing. worktribe.com Preclinical PK/PD modeling aims to establish a quantitative link between this compound exposure and its antiparasitic activity. allucent.com

This is often achieved by integrating data from in vivo efficacy studies in animal models of parasitic disease, for instance, a mouse model of malaria. nih.gov In such a study, infected animals would be treated with varying doses of this compound, and both drug concentrations and parasite load would be measured over time. plos.org

A PK/PD model can then be developed to describe the time course of the antiparasitic effect. A common approach is to use an Emax model, which relates the drug concentration to the magnitude of the effect, up to a maximum possible effect (Emax). plos.org Key parameters derived from such a model include:

EC50: The concentration of the drug that produces 50% of the maximal effect. This is a measure of the drug's potency.

Emax: The maximum achievable effect.

Hill Coefficient (γ): A parameter that describes the steepness of the concentration-response curve.

Table 2: Hypothetical Preclinical Exposure-Response Parameters for this compound Against a Parasite Model

| Parameter | Description | Hypothetical Value |

| EC50 (ng/mL) | Half-maximal Effective Concentration | 50 |

| Emax (% Parasite Inhibition) | Maximum Parasite Inhibition | 99.5 |

| Hill Coefficient (γ) | Steepness of the Curve | 1.5 |

This table is interactive. You can sort the columns by clicking on the headers.

These hypothetical parameters would suggest that this compound is a potent antiparasitic agent, capable of achieving near-complete inhibition of parasite growth at sufficient concentrations. The PK/PD model, once established, can be used for simulation to explore different dosing scenarios ("what if" scenarios) to predict the dose and schedule required to maintain plasma concentrations above the target EC50 or EC90 (the concentration required for 90% of the maximal effect) for a duration sufficient to clear the parasitic infection. frontiersin.org This predictive power is invaluable for optimizing the design of further preclinical studies and for informing the selection of a starting dose for potential human trials. unc.edupharmtech.com

Advanced Analytical and Bioanalytical Methodologies for Borrecapine Research

Chromatographic Techniques for Borrecapine Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For this compound research, several chromatographic methods are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly for its isolation, purification, and quantification. core.ac.ukms-editions.cl The method's high resolving power allows for the separation of this compound from a complex mixture of other alkaloids and plant metabolites often found in its natural source, Borreria verticillata. core.ac.ukresearchgate.net

In a typical application, this compound is isolated from plant extracts through a multi-step process involving initial extraction with organic solvents followed by column chromatography. core.ac.uk HPLC is then used as a final purification step. For instance, normal-phase HPLC with a silica (B1680970) column can be employed to yield high-purity this compound. core.ac.uk The purity of the isolated compound is often assessed using HPLC with a diode-array detector (DAD), which can evaluate peak purity by comparing spectra across the chromatographic peak. ms-editions.cl

For quantification, a validated HPLC method is essential. jrespharm.com This involves establishing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ms-editions.clijrpc.com A calibration curve is constructed by analyzing standard solutions of known this compound concentrations, allowing for the accurate determination of its amount in a sample based on peak area or height. researchgate.net The choice of stationary and mobile phases is critical; reversed-phase columns (like C18) with hydro-organic mobile phases are commonly used for the analysis of alkaloids. jrespharm.com

Table 1: HPLC Parameters for this compound Purification

| Parameter | Description | Example from Literature core.ac.uk |

|---|---|---|

| Technique | Normal Phase HPLC | Sphereclone silica column |

| Column Dimensions | 250 x 10 mm | 250 x 10 mm |

| Mobile Phase | Isocratic elution | 30% Hexane: 70% Ethyl Acetate (B1210297) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV Detector | 254 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. openaccessjournals.com Its application in this compound analysis is contingent on the volatility and thermal stability of the alkaloid or its derivatives. While direct analysis is possible if the compound is sufficiently volatile, derivatization is often employed to increase volatility and improve chromatographic performance for less volatile compounds. scirp.org

Potential applications of GC in this compound research include:

Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID), can be used for the quantitative determination of this compound's purity. scirp.org

Impurity Profiling: The high resolution of capillary GC columns allows for the separation and detection of trace-level impurities, which is critical for pharmaceutical quality control. openaccessjournals.comphenomenex.com

Metabolic Studies: In preclinical studies, GC can be used to analyze volatile metabolites of this compound in biological samples, although it is generally more limited to lower molecular weight compounds compared to LC-MS. phenomenex.comdrawellanalytical.com

GC is widely used in the pharmaceutical industry for analyzing residual solvents, raw materials, and in pharmacokinetic studies. openaccessjournals.comscirp.org Given this compound's nature as a natural product, GC could also be valuable in identifying and quantifying other volatile compounds present in the source plant extract. gentechscientific.com

Capillary Electrophoresis for this compound and Metabolites

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. universiteitleiden.nl It is particularly well-suited for the analysis of polar and ionogenic compounds, making it a valuable tool for studying alkaloids like this compound and its metabolites, which are often charged under specific pH conditions. universiteitleiden.nlnih.gov

Key advantages of CE include its high separation efficiency, minimal sample and solvent consumption, and short analysis times. nih.gov For this compound research, CE can be applied in several ways:

Analysis of this compound: Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be used to separate this compound from other charged species in a sample. universiteitleiden.nl The separation buffer's pH can be adjusted to optimize the charge and thus the electrophoretic mobility of the analyte. nih.gov

Metabolite Profiling: CE is a powerful technique in metabolomics for profiling polar metabolites in biological fluids. universiteitleiden.nl It offers a separation mechanism that is orthogonal to chromatography, providing complementary information. universiteitleiden.nl This would be particularly useful for separating polar and isomeric metabolites of this compound that might be difficult to resolve by HPLC alone.

Purity Analysis: The high resolving power of CE allows it to be used as a method to assess the purity of isolated or synthesized this compound.

When coupled with mass spectrometry (CE-MS), the technique provides both separation and structural identification, enhancing its utility in metabolite studies. universiteitleiden.nl

Mass Spectrometry (MS) Techniques for this compound

Mass Spectrometry (MS) is an indispensable tool in this compound research for determining its molecular weight, elucidating its structure, and identifying its metabolites. ijpras.com It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of small molecules in complex biological matrices like plasma, urine, and tissues. agilexbiolabs.comagnopharma.combiotrial.com Its high sensitivity, selectivity, and speed make it ideal for pharmacokinetic studies, which are crucial in drug development. bioanalysis-zone.comnih.gov

In a typical LC-MS/MS workflow for this compound bioanalysis, a sample would first undergo extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. biotrial.com The extract is then injected into an HPLC system for separation. The analyte eluting from the column enters the mass spectrometer, where it is ionized (commonly by electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) scans for specific product ions, creating a highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM). agnopharma.combiotrial.com This specificity reduces the need for perfect chromatographic separation and allows for reliable quantification even at very low concentrations. agnopharma.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass deviation of less than 5 ppm. ijpras.comnih.gov This capability is crucial for determining the elemental composition of an unknown compound, which is the first step in identifying drug metabolites. nih.govresearchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used HRMS systems. ijpras.comchromatographyonline.com

The identification of this compound metabolites involves comparing the metabolic profile of a dosed sample with a control sample. chromatographyonline.com HRMS can distinguish metabolite ions from endogenous background ions with the same nominal mass. chromatographyonline.com For example, research on the crude extract of B. verticillata has utilized High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS) to confirm the identity of isolated compounds, including this compound, by comparing the exact mass to previously reported data. core.ac.uk In metabolite identification studies, the accurate mass shift between the parent drug (this compound) and a potential metabolite allows researchers to hypothesize the type of biotransformation that occurred (e.g., oxidation, glucuronidation). ijpras.comchromatographyonline.com Further structural confirmation is typically achieved through tandem MS (MS/MS) experiments, where the fragmentation pattern of the metabolite is compared to that of the parent drug. researchgate.net

Imaging Mass Spectrometry for Tissue Distribution of this compound

Imaging Mass Spectrometry (IMS) is a powerful technology that visualizes the spatial distribution of molecules directly in biological tissues without the need for labels. kcl.ac.ukmestrelab.com This technique provides critical insights into where a compound like this compound is synthesized, transported, and stored within the plant, linking its chemical presence to specific anatomical regions. researchgate.netacs.org While no specific IMS studies on this compound have been published, the methodologies are well-established for analyzing alkaloids in plant tissues. researchgate.netacs.org

Two primary IMS techniques applicable to this compound research are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).

MALDI-IMS : In this technique, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is fired across the sample, desorbing and ionizing the analyte (this compound), which is then analyzed by the mass spectrometer to create a molecular map. mestrelab.com MALDI-IMS has been successfully used to visualize the distribution of various alkaloids in the roots, stems, and leaves of other medicinal plants, often revealing accumulation in specific tissues like the vascular bundles or epidermis. researchgate.net

DESI-IMS : This method uses a charged solvent spray to desorb and ionize molecules from a sample surface under ambient conditions. acs.org It is particularly useful as it requires minimal sample preparation. DESI-MSI has been employed to map the spatiotemporal distribution of numerous alkaloids in different plant organs, providing valuable information on their biosynthesis and translocation. acs.org

Applying these techniques to Borreria species could precisely map the localization of this compound, providing a deeper understanding of its physiological role within the plant.

Spectroscopic Methods for this compound Characterization in Research

Spectroscopic methods are indispensable for the structural characterization of natural products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a molecule's atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Configuration

NMR spectroscopy is the most definitive method for elucidating the complex three-dimensional structure of organic molecules like this compound. Recent research has highlighted the power of modern NMR techniques, as a comprehensive spectroscopic analysis led to a critical revision of the previously reported structure of this compound. scribd.compressbooks.pub An extensive reinvestigation using 1D NMR (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) determined that the initially assigned relative configuration was incorrect. scribd.compressbooks.pub This work established the definitive absolute configuration of this compound, underscoring the importance of advanced NMR analysis in natural product chemistry. scribd.com

The revised and accurately assigned NMR data are essential for the unambiguous identification of this compound in research.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 170.1 | - |

| 3 | 41.6 | 3.13 (dd, 17.3, 7.8) 2.79 (dd, 17.3, 7.1) |

| 5 | 66.9 | 4.32 (t, 7.5) |

| 6 | 37.1 | 2.28 (m) 2.09 (m) |

| 7 | 109.9 | - |

| 8 | 127.3 | - |

| 9 | 118.5 | 7.06 (ddd, 8.1, 7.0, 1.2) |

| 10 | 119.9 | 7.12 (ddd, 8.1, 7.0, 1.2) |

| 11 | 111.3 | 7.32 (d, 8.1) |

| 12 | 121.8 | 7.48 (d, 8.1) |

| 13 | 136.4 | - |

| 14 | 32.0 | 2.92 (t, 6.2) |

| 15 | 22.1 | 1.91 (m) |

| 16 | 118.0 | 5.33 (t, 7.2) |

| 17 | 131.8 | - |

| 18 | 25.8 | 1.70 (s) |

| 19 | 17.8 | 1.61 (s) |

| N-1 | - | 8.19 (s) |

| N-4 | - | 2.90 (t, 8.5) |

Data sourced from Beniddir, M. et al., Phytochemistry, 2023. scribd.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for structural characterization. UV-Vis spectroscopy reveals details about the electronic transitions within conjugated systems, while IR spectroscopy identifies the specific functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound shows absorption maxima (λmax) characteristic of its indole (B1671886) chromophore. This information is useful for detection and quantification purposes, particularly in chromatographic analyses. ucla.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to its key functional groups. nih.govoa.mg These include the N-H stretch of the indole ring, C=O stretching of the amide, and C=C stretching from the aromatic and alkene portions of the molecule. nih.govoa.mg

| Spectroscopic Data for this compound | |

| UV (λmax) | 225, 283, 291 nm |

| IR (νmax) | 3241, 1653, 1621, 1459 cm⁻¹ |

Data sourced from Beniddir, M. et al., Phytochemistry, 2023. scribd.com

Immunoassays and Biosensors for this compound Detection (Research Applications)

While instrumental methods provide comprehensive structural data, immunoassays and biosensors offer the potential for rapid, highly sensitive, and selective detection of target molecules in complex samples for research purposes. univ-tours.frresearchgate.net To date, no specific immunoassays or biosensors have been developed for this compound. However, established principles could be applied to create such tools.

Immunoassays: These methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. univ-tours.froregonstate.edu To develop an immunoassay for this compound, it would first need to be treated as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein (e.g., BSA or KLH). univ-tours.fr This conjugate would be used to produce monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. Such an assay would enable high-throughput screening of plant extracts or other biological samples in a research setting. univ-tours.frlabcompare.com

Biosensors: Genetically encoded biosensors are another promising avenue for research applications. For tryptophan-derived alkaloids like this compound, a common approach involves using transcription factors that naturally respond to tryptophan or its metabolites. nih.govresearchgate.net For instance, the tryptophan repressor (TrpR) from E. coli can be engineered to recognize a specific target molecule. nih.govresearchgate.net Binding of the target analyte to the repressor protein controls the expression of a reporter gene (e.g., GFP), generating a measurable signal. Developing a TrpR-based biosensor for this compound could allow for real-time monitoring of its production in engineered microbial systems or for screening mutant libraries of biosynthetic enzymes. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures containing natural products like this compound. researchgate.netphcogrev.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. nih.gov While this compound itself is not typically volatile enough for direct GC-MS analysis, the technique has been used to analyze the chemical profile of Borreria verticillata extracts. researchgate.net These studies have identified other components like fatty acids and terpenoids, providing a broader understanding of the plant's phytochemistry. researchgate.net Analysis of this compound via GC-MS would likely require a chemical derivatization step to increase its volatility.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a premier technique for the direct structural elucidation of compounds within a complex mixture, bypassing the need for tedious isolation. Modern LC-NMR, especially when combined with mass spectrometry (LC-NMR-MS), offers unparalleled insight into natural product chemistry. The recent successful reinvestigation of this compound's structure relied heavily on advanced, hyphenated 2D NMR techniques, which function on similar principles of correlating different spectroscopic data points to build a molecular structure. scribd.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRESIMS) was also critical in the analysis of this compound and related alkaloids, allowing for accurate mass determination and formula prediction.

Computational and Theoretical Studies of Borrecapine

Quantum Chemical Calculations on Borrecapine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. ekb.egresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its geometry, stability, and reactivity.

Electronic Structure and Reactivity Predictions

While specific DFT studies detailing the electronic structure of this compound are not prominent in the surveyed literature, the methodology offers a robust framework for its characterization. Such studies would typically involve geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated to predict its chemical behavior.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for estimating the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map . The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.dewolfram.com Color-coding on the MEP surface (typically red for negative potential and blue for positive potential) highlights sites that are likely to be involved in electrostatic interactions, such as hydrogen bonding, or are susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net For this compound, an MEP analysis would pinpoint the most probable sites for interaction with biological receptors or for chemical modification.

Table 1: Key Concepts in Electronic Structure and Reactivity Analysis

| Descriptor | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Indicates the molecule's electron-donating capability and sites susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Indicates the molecule's electron-accepting capability and sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| MEP Map | Molecular Electrostatic Potential map. A 3D visualization of the charge distribution. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. uni-muenchen.de |

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the full range of stable conformers and their relative energies to determine the most probable shapes the molecule will adopt.